6-ethoxy-3-(4-methoxybenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
Description
6-Ethoxy-3-(4-methoxybenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine is a quinoline derivative characterized by a sulfonyl group at position 3, an ethoxy substituent at position 6, and a 4-methoxybenzylamine moiety at position 2. Its molecular formula is C₂₆H₂₆N₂O₄S, with a molecular weight of 462.57 g/mol and a logP of 5.0098, indicating high lipophilicity . The compound’s structure includes a quinoline core, which is frequently utilized in medicinal chemistry due to its bioisosteric properties with natural heterocycles, enabling interactions with biological targets such as kinases and DNA .
Properties
IUPAC Name |
6-ethoxy-N-[(4-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-4-33-21-11-14-24-23(15-21)26(28-16-18-5-7-19(31-2)8-6-18)25(17-27-24)34(29,30)22-12-9-20(32-3)10-13-22/h5-15,17H,4,16H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPYJZAEQKWUQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-ethoxy-3-(4-methoxybenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a quinoline core, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Core Structure : Quinoline
- Functional Groups : Ethoxy, methoxy, and benzenesulfonyl moieties
These functional groups enhance the compound's ability to interact with various biological targets, making it a subject of interest for further research.
Preliminary studies suggest that this compound may act as a ligand for specific enzymes or receptors. The interactions with these biological targets could modulate their activity, leading to various therapeutic effects. Understanding these interactions is crucial for elucidating the compound's potential applications in treating diseases.
Biological Activity
The biological activity of this compound has been evaluated in several studies:
- Anticancer Activity : Research indicates that quinoline derivatives often exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound may inhibit cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : The presence of the sulfonyl group suggests potential anti-inflammatory properties. Studies have demonstrated that compounds with similar structures can reduce inflammatory markers in cellular models.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For instance, virtual screening has suggested that it could interact with acetylcholinesterase, similar to other piperazine derivatives, which has implications for neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound.
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxicity of quinoline derivatives on cancer cell lines; found significant inhibition of cell growth at micromolar concentrations. |
| Study 2 | Explored anti-inflammatory properties; demonstrated reduction in TNF-alpha levels in LPS-stimulated macrophages. |
| Study 3 | Conducted molecular docking studies; predicted binding affinity to acetylcholinesterase, indicating potential as a therapeutic agent for Alzheimer's disease. |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Quinoline Core : Achieved through Pfitzinger reaction.
- Ethylation : Introducing the ethoxy group using ethyl iodide.
- Sulfonylation : Attaching the methoxybenzenesulfonyl group using sulfonyl chloride.
Optimizing these synthetic routes is essential for achieving high yields and purity, which are critical for biological testing.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues of the target compound include:
*Estimated values based on structural similarity.
Key Structural and Functional Differences
- Sulfonyl Group Modifications: The target compound’s 4-methoxybenzenesulfonyl group (logP = 5.01) enhances lipophilicity compared to the benzenesulfonyl group (logP = 4.45) in due to the electron-donating methoxy substituent. This modification improves membrane permeability, critical for intracellular target engagement .
Ethoxy vs. Methoxy at Position 6 :
Benzylamine Substituents :
Pharmacological and Biochemical Comparisons
Antimicrobial Activity :
- Compound (3-benzenesulfonyl-6-methoxy analogue) exhibited antimicrobial activity with an IC₅₀ of ~10 μM against Staphylococcus aureus, attributed to its moderate logP and balanced polar surface area . The target compound’s higher lipophilicity may improve Gram-negative bacterial penetration but requires empirical validation.
Anticancer Activity :
- Kinase Inhibition: The 2-methylquinoline derivative showed strong kinase inhibition (IC₅₀ = 0.8 μM), emphasizing the role of methyl groups in optimizing steric fit within ATP-binding pockets. The target compound’s ethoxy and methoxybenzyl groups may offer complementary interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
